1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine
Overview
Description
1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is a useful research compound. Its molecular formula is C16H22FNO2S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.13552828 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Ligand Evaluation for D2-like Receptors
Compounds including arylcycloalkylamines, exemplified by phenyl piperidines, have been investigated for their binding affinity at D2-like receptors, which are significant in antipsychotic agents. The research underscores the impact of arylalkyl substituents in enhancing the potency and selectivity of these agents at D2-like receptors, emphasizing the composite structure's role in determining selectivity and potency (Sikazwe et al., 2009).
Nucleophilic Aromatic Substitution Reactions
Studies have explored the reactions of piperidine with nitro-group-containing compounds, providing a quantitative yield of specific piperidinobenzene derivatives. This research has implications for understanding the mechanisms of nucleophilic aromatic substitution and its potential applications in synthetic chemistry (Pietra & Vitali, 1972).
Piperazine Derivatives and Therapeutic Uses
The structural modification of the piperazine nucleus in drug molecules has been shown to significantly alter their medicinal properties. Piperazine derivatives are noted for their wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral activities. This highlights the role of piperazine and similar structures in the rational design of drugs (Rathi et al., 2016).
Biological Activities of Piper Species
The Piper genus has been extensively studied for its biological activities, with compounds extracted from these plants demonstrating a broad spectrum of pharmacological effects, including antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities. This suggests the potential of Piper species and their derivatives in developing new therapeutic agents for various diseases (da Silva et al., 2017).
Antifungal and Antimicrobial Potentials
Compounds isolated from Piper species have shown significant antifungal and antimicrobial activities, indicating their potential as sources of new, natural fungicides and antimicrobials. These findings support the exploration of Piper species for developing bioactive compounds with specific applications in treating infectious diseases (Xu & Li, 2011).
Properties
IUPAC Name |
3-[2-(2-fluorophenyl)ethyl]-1-prop-2-enylsulfonylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2S/c1-2-12-21(19,20)18-11-5-6-14(13-18)9-10-15-7-3-4-8-16(15)17/h2-4,7-8,14H,1,5-6,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMMXJVTZHNSPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)N1CCCC(C1)CCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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